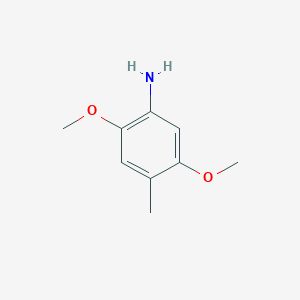

2,5-Dimethoxy-4-methylaniline

Vue d'ensemble

Description

2,5-Dimethoxy-4-methylaniline is a chemical compound with the molecular formula C9H13NO2 . It is also known by other names such as 4,5-Dimethoxy-2-methylanilin, 4,5-DIMETHOXY-2-METHYL-PHENYLAMINE, and Benzenamine, 4,5-dimethoxy-2-methyl- .

Synthesis Analysis

The synthesis of this compound involves several steps. The preparation of STP (DOM) in Pihkal suffers from a very bad yield of the intermediate aldehyde and its tedious workup. This synthesis is easier and has much improved yield (88% compared to 25% in Pihkal) . Poly(2,5 -dimethoxyaniline) (PDMOA) and its copolymers with aniline (PADMOA), which exhibit remarkably improved solubility in common organic solvents, were obtained by chemical polymerization .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C9H13NO2 . The average mass is 167.205 Da and the monoisotopic mass is 167.094635 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 167.205 Da and a monoisotopic mass of 167.094635 Da .Applications De Recherche Scientifique

Metabolic Studies

2,5-Dimethoxy-4-methylaniline and its derivatives have been studied for their interactions with cytochrome P450 (CYP) isoenzymes. Research by Ewald and Maurer (2008) identified that CYP2D6 is the only CYP isoenzyme involved in the main metabolic steps of various 2,5-dimethoxyamphetamine derivatives, and these substances were found to be non-mechanism-based competitive inhibitors of CYP2D6 (Ewald & Maurer, 2008).

Synthetic Chemistry

Garzelli, Samaritani, and Malanga (2008) explored the synthesis of functionalized 2(5H)-furanone derivatives using dimethoxy-2,5-dihydrofuran, a synthetic equivalent of this compound. This approach led to the creation of complex and biologically significant compounds with high yields, highlighting the compound's utility in organic synthesis (Garzelli, Samaritani, & Malanga, 2008).

Supramolecular Chemistry

Barton, Hosten, and Pohl (2017) studied the selectivity of (–)-(2R,3R)-2,3-Dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol for different anilines, including N-methylaniline and N,N-dimethylaniline. This work is relevant as it suggests potential applications of this compound in the realm of supramolecular chemistry for the separation of anilines (Barton, Hosten, & Pohl, 2017).

Polymer Science

Planes et al. (2014) conducted spectroelectrochemical studies on the formation and degradation of poly(N-methylaniline), which is derived from N-methylaniline, a compound closely related to this compound. Their findings provide insight into the structural changes during redox switching, which is significant for understanding the polymer's behavior (Planes et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,5-dimethoxy-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIBPAGDXLMLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349159 | |

| Record name | 2,5-dimethoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34238-59-0 | |

| Record name | 2,5-dimethoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

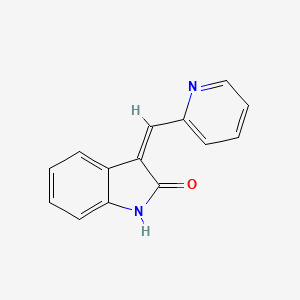

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone](/img/structure/B3051427.png)

![5-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B3051431.png)

![Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B3051444.png)